molecular formula C14H16N6O2 B4255912 6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B4255912
M. Wt: 300.32 g/mol
InChI Key: ZUOAONGKXZXZNZ-UHFFFAOYSA-N
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Description

6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex heterocyclic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields of scientific research and industrial applications .

Properties

IUPAC Name

6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-3-5-19(6-4-2)13-14(20-7-9-21-10-8-20)16-12-11(15-13)17-22-18-12/h1,4H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOAONGKXZXZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC#C)C1=NC2=NON=C2N=C1N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine, nitriles, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 2
Reactant of Route 2
6-morpholin-4-yl-N-prop-2-enyl-N-prop-2-ynyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

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